molecular formula C10H9ClN2S B14025928 5-(5-Chloro-2-methylphenyl)thiazol-2-amine

5-(5-Chloro-2-methylphenyl)thiazol-2-amine

Cat. No.: B14025928
M. Wt: 224.71 g/mol
InChI Key: QLGWHNYFXPPPGJ-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-methylphenyl)thiazol-2-amine is a compound belonging to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-methylphenyl)thiazol-2-amine typically involves the reaction of 5-chloro-2-methylphenyl isothiocyanate with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve microwave-assisted synthesis, which provides a rapid and efficient way to produce these compounds. This method reduces reaction times and increases yields compared to traditional heating methods .

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-methylphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Typical conditions involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can introduce halogen atoms at specific positions on the thiazole ring, while oxidation reactions can convert the thiazole ring into various oxidized derivatives .

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(5-Chloro-2-methylphenyl)thiazol-2-amine include other thiazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. The presence of the chloro and methyl groups can enhance its antimicrobial properties and make it a valuable compound for further research and development .

Properties

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

5-(5-chloro-2-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9ClN2S/c1-6-2-3-7(11)4-8(6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13)

InChI Key

QLGWHNYFXPPPGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2=CN=C(S2)N

Origin of Product

United States

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